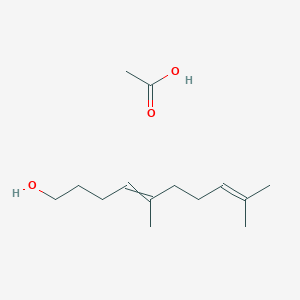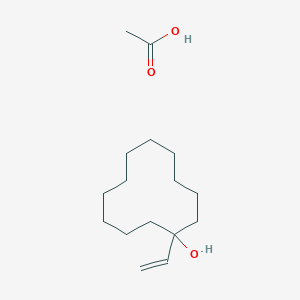
3-Buten-1-ol, trichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Buten-1-ol, trichloroacetate is an organic compound with the molecular formula C6H7Cl3O2 and a molecular weight of 217.478. This compound is a derivative of 3-Buten-1-ol, where the hydroxyl group is esterified with trichloroacetic acid. It is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-ol, trichloroacetate typically involves the esterification of 3-Buten-1-ol with trichloroacetic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial distillation or crystallization techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-Buten-1-ol, trichloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.
Substitution: The trichloroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the trichloroacetate group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 3-Buten-1-ol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Buten-1-ol, trichloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Buten-1-ol, trichloroacetate involves its reactivity as an ester. The ester group can undergo hydrolysis to release 3-Buten-1-ol and trichloroacetic acid. The compound can also participate in nucleophilic substitution reactions, where the trichloroacetate group is replaced by other nucleophiles. These reactions are facilitated by the electron-withdrawing nature of the trichloroacetate group, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Buten-1-ol: The parent compound, which lacks the trichloroacetate group.
3-Bromo-3-buten-1-ol: A similar compound where the hydroxyl group is substituted with a bromine atom.
3-Methyl-2-buten-1-ol: An unsaturated alcohol with a methyl group at the second carbon
Uniqueness
3-Buten-1-ol, trichloroacetate is unique due to the presence of the trichloroacetate group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Eigenschaften
CAS-Nummer |
90449-06-2 |
|---|---|
Molekularformel |
C6H7Cl3O2 |
Molekulargewicht |
217.5 g/mol |
IUPAC-Name |
but-3-enyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C6H7Cl3O2/c1-2-3-4-11-5(10)6(7,8)9/h2H,1,3-4H2 |
InChI-Schlüssel |
JNUGOAAJACVGAL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCOC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
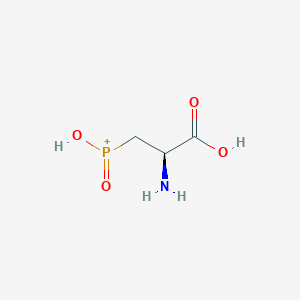

![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
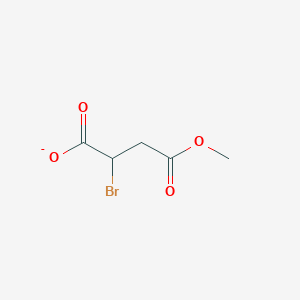
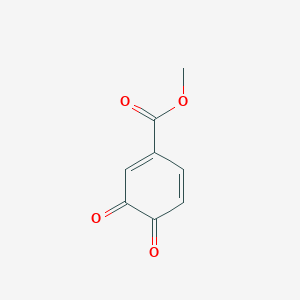
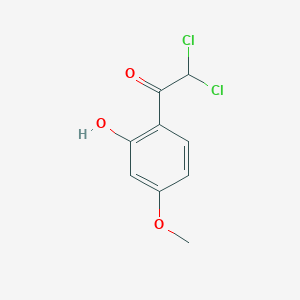
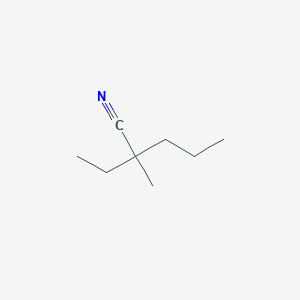
![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)

